Imipramine N-oxide Exhibits Slower Cellular Uptake and Distinct Intracellular Binding Compared to Imipramine
In rat liver slice experiments, imipramine N-oxide (IPNO) permeates into liver cells more slowly than imipramine. While imipramine rapidly achieves high intracellular concentrations, with a liver slice-to-incubation medium concentration ratio of approximately 10:1, IPNO shows low capacity and strength of microsomal binding, leading to complete release of this metabolite into the medium [1]. This contrasts with imipramine, which is avidly and strongly bound to microsomes.
| Evidence Dimension | Cellular Permeation Rate and Microsomal Binding |
|---|---|
| Target Compound Data | Imipramine N-oxide: Low microsomal binding capacity and strength; complete release into medium. |
| Comparator Or Baseline | Imipramine: Avid and strong microsomal binding; liver slice to medium concentration ratio of ~10:1. |
| Quantified Difference | Imipramine achieves a 10-fold higher concentration in liver slices vs. medium; IPNO shows complete release from microsomes. |
| Conditions | Rat liver slices and microsomes |
Why This Matters
This differential cellular handling is critical for studies investigating the distribution and intracellular metabolism of tricyclic antidepressants, where using the parent drug would not accurately model the behavior of the N-oxide metabolite.
- [1] Bickel, M. H., & Gigon, P. L. (1971). Metabolic interconversions and binding of imipramine, imipramine-N-oxide, and desmethylimipramine in rat liver slices. Xenobiotica, 1(6), 631-641. https://doi.org/10.3109/00498257109041554 View Source
